![molecular formula C13H17N5O2 B2884823 4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione CAS No. 878734-35-1](/img/structure/B2884823.png)
4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione: is a complex organic compound with a molecular formula of C14H19N5O2 . This compound belongs to the purine imidazole class and is characterized by its multiple methyl and isopropyl groups attached to the purine ring system. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione typically involves multiple steps, starting with the formation of the purine core. One common synthetic route includes the following steps:
Formation of the Purine Core: : This can be achieved through the condensation of suitable precursors such as formamide and an appropriate amine.
Methylation: : The purine core is then methylated using methylating agents like methyl iodide or dimethyl sulfate.
Isopropyl Group Addition: : The isopropyl group is introduced using reagents like isopropyl halides in the presence of a base.
Oxidation: : The final step involves the oxidation of the intermediate to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up, ensuring the use of large reactors and continuous flow processes to maintain efficiency and safety. The choice of reagents and solvents would be optimized to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione: can undergo various chemical reactions, including:
Oxidation: : This compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure, potentially leading to new derivatives.
Substitution: : Substitution reactions can introduce different substituents at various positions on the purine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione: has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : The compound can be used in biochemical studies to understand the role of purine derivatives in biological systems.
Medicine: : It has potential therapeutic applications, including the development of new drugs targeting various diseases.
Industry: : The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biochemical processes and cellular functions. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione: is unique due to its specific arrangement of methyl and isopropyl groups. Similar compounds include:
2,4,7,8-Tetramethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione: : This compound has an additional methyl group compared to the target compound.
2-(3-Hydroxypropyl)-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione: : This derivative includes a hydroxypropyl group attached to the purine ring.
These similar compounds may have different properties and applications, highlighting the uniqueness of This compound .
Properties
IUPAC Name |
4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-6(2)17-7(3)8(4)18-9-10(14-12(17)18)16(5)13(20)15-11(9)19/h6H,1-5H3,(H,15,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRZGDRTMFCDFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC3=C(N12)C(=O)NC(=O)N3C)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-6-methylpyridazine](/img/structure/B2884740.png)
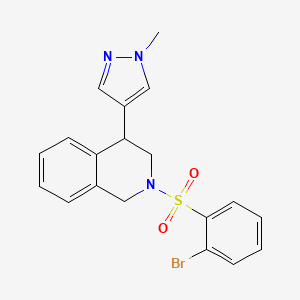
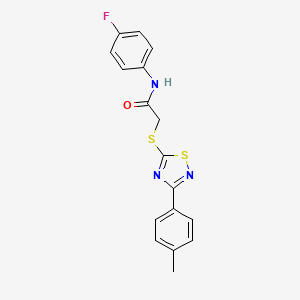
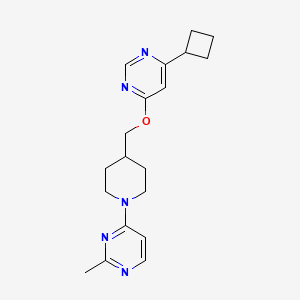
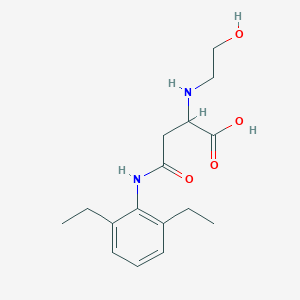
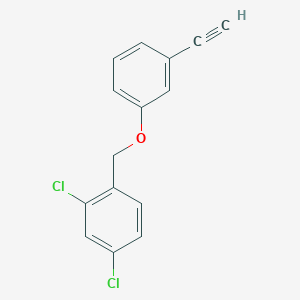
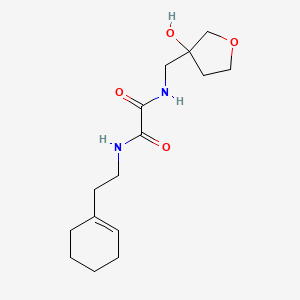
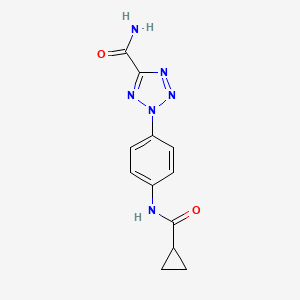
![4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2884752.png)
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B2884753.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2884754.png)
![2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2884756.png)
![Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate](/img/structure/B2884757.png)
amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2884759.png)
